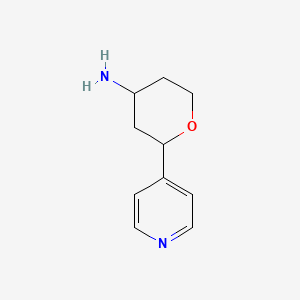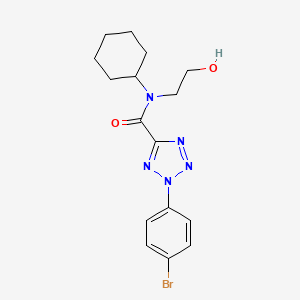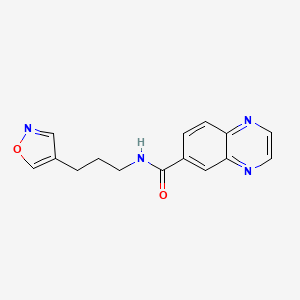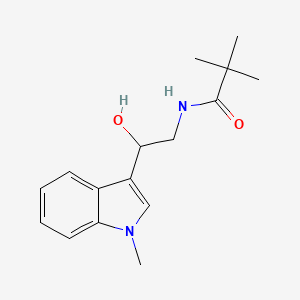
2-(Pyridin-4-yl)oxan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Pyridin-4-yl)oxan-4-amine” is a chemical compound with the IUPAC name (2R,4R)-2-(pyridin-3-yl)tetrahydro-2H-pyran-4-amine . It has a molecular weight of 178.23 . The compound is stored at a temperature of 4°C and is in the form of a liquid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H14N2O/c11-9-3-5-13-10(6-9)8-2-1-4-12-7-8/h1-2,4,7,9-10H,3,5-6,11H2/t9-,10-/m1/s1 . This compound and its derivatives have been studied using classical molecular simulation methods .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 178.23 . More specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
The role of pyridine and its derivatives in facilitating various synthetic pathways is significant. For instance, the use of organic dyes like Eosin Y as photoredox catalysts in the presence of molecular oxygen has been explored to afford good yields of 2,4,6-triarylpyridines from aryl ketones and benzyl amines, showcasing the utility of pyridine derivatives in synthesizing complex organic molecules (Rajendra S Rohokale, B. Koenig, D. Dhavale, 2016). Additionally, cyclic amines have been shown to undergo redox-annulations with α,β-unsaturated carbonyl compounds, highlighting the versatility of pyridine derivatives in organic transformations (Y. Kang, Matthew T. Richers, Conrad H. Sawicki, D. Seidel, 2015).
Material Science
In the realm of material science, conducting copolymers based on pyridine derivatives have been explored for their electrochromic properties. A study on the centrosymmetric polymer precursor 4-(2,5-di(thiophen-2-yl)-1H-pyrrol-1-yl)butan-1-amine and its copolymer with EDOT has revealed the potential for fabricating multicolored electrochromic devices, demonstrating the application of pyridine derivatives in developing advanced materials with tunable properties (Ibrahim Yagmur, M. Ak, Ayşe Bayrakçeken, 2013).
Coordination Chemistry
Pyridine derivatives also play a crucial role in coordination chemistry, where they act as versatile ligands for constructing metal complexes with diverse functionalities. This has implications for areas ranging from luminescent materials for biological sensing to catalysts for chemical transformations. For example, derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine have been highlighted for their use in synthesizing luminescent lanthanide compounds and iron complexes exhibiting unusual properties (M. Halcrow, 2005).
Catalysis
The catalytic applications of pyridine derivatives extend to the efficient synthesis of N-(pyridine-2-yl)amides from aldehydes and 2-aminopyridines, employing environmentally benign protocols under mild conditions. This underscores the potential of pyridine derivatives in green chemistry and sustainable processes (Om P. S. Patel, D. Anand, R. Maurya, P. Yadav, 2015).
Safety and Hazards
The compound has been classified with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
While specific future directions for “2-(Pyridin-4-yl)oxan-4-amine” are not available, related compounds have been studied for their potential use in non-linear optics . Additionally, the synthesis and therapeutic potential of related pyrido compounds have been reviewed, indicating ongoing interest in this class of compounds .
Propiedades
IUPAC Name |
2-pyridin-4-yloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-2,4-5,9-10H,3,6-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMFZAJVJWFJBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CC1N)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-ethoxy-1-(2-ethylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2838697.png)

![8-(sec-butyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2838699.png)
![4-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2838702.png)
![1-[(3S,4R)-4-Azidooxolan-3-yl]-4-bromopyrazole](/img/structure/B2838703.png)



![4-ethoxy-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2838710.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2838713.png)

![ethyl 4-[({(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetyl)amino]benzoate](/img/structure/B2838717.png)
![2-chloro-6-fluoro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2838719.png)
